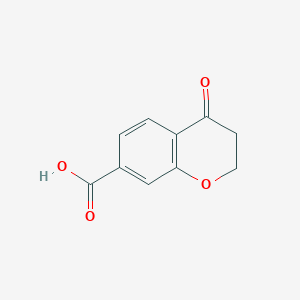

4-Oxochroman-7-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-oxo-2,3-dihydrochromene-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDDDSGHXQOLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222114 | |

| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90921-09-8 | |

| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90921-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxochroman 7 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 4-Oxochroman-7-carboxylic acid Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve breaking the bonds that form the heterocyclic ring and the carbon-carbon bond of the carboxylic acid group.

A key disconnection is the C-O bond of the ether linkage in the chromanone ring. This leads back to a substituted phenol and a three-carbon chain. Another strategic disconnection is at the C2-C3 bond, which can be formed through various cyclization strategies. The carboxylic acid group at the 7-position can be envisioned as being introduced either before or after the formation of the chromanone core, suggesting two main retrosynthetic pathways.

Pathway A: Late-stage carboxylation This approach involves the formation of a 4-oxochroman intermediate, followed by the introduction of the carboxylic acid at the 7-position. This strategy relies on regioselective functionalization of the aromatic ring.

Pathway B: Early-stage carboxylation In this pathway, the carboxylic acid functionality is present on the phenolic starting material. The synthesis then focuses on the construction of the chromanone ring onto the pre-functionalized aromatic core. This approach offers the advantage of avoiding potential issues with regioselectivity during a late-stage carboxylation step.

The choice between these pathways depends on the availability of starting materials and the efficiency of the key chemical transformations.

Classical Synthetic Approaches to Chromanone Carboxylic Acids

Classical methods for the synthesis of chromanone carboxylic acids have been well-established and primarily rely on cyclization and carboxylation reactions.

The formation of the chromanone ring is the cornerstone of these synthetic strategies. Several classical cyclization reactions have been employed:

Intramolecular Friedel-Crafts Acylation: A common method involves the cyclization of a 3-phenoxypropanoic acid derivative. In the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid acylates the aromatic ring to form the six-membered heterocyclic ring of the chromanone. ijrpc.com

Tandem Michael Addition/Cyclization: Phenols can react with α,β-unsaturated nitriles, such as acrylonitrile, via a Michael addition. The resulting 3-aryloxypropanenitrile can then be treated with strong acids like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) to induce cyclization and hydrolysis of the nitrile to form the 4-chromanone. researchgate.net

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction of 2'-hydroxyacetophenones can lead to the formation of chromone-3-carbaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids. semanticscholar.orgresearchgate.net While this typically yields chromone (B188151) derivatives, reduction of the double bond can provide access to the chromanone skeleton.

The table below summarizes some classical cyclization reactions for chromanone synthesis.

| Reaction Type | Starting Materials | Reagents and Conditions | Product |

| Intramolecular Friedel-Crafts Acylation | 3-Phenoxypropanoic acid | Polyphosphoric acid (PPA), heat | 4-Chromanone |

| Tandem Michael Addition/Cyclization | Phenol, Acrylonitrile | 1. K₂CO₃, t-BuOH; 2. TfOH, TFA | 4-Chromanone |

| Vilsmeier-Haack Reaction followed by oxidation and reduction | 2'-Hydroxyacetophenone | 1. POCl₃, DMF; 2. Oxidizing agent; 3. Reducing agent | 4-Chromanone |

Introducing a carboxylic acid group onto the chromanone framework can be achieved through various methods:

Oxidation of Precursors: If a suitable precursor group, such as a methyl or formyl group, is present on the aromatic ring of the chromanone, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Carboxylation via Organometallic Intermediates: Directed ortho-metalation of a protected phenol derivative, followed by reaction with carbon dioxide, can introduce a carboxylic acid group. This method offers high regioselectivity.

Hydrolysis of Nitriles: As mentioned in the tandem Michael addition/cyclization, the hydrolysis of a nitrile group is a common way to unmask a carboxylic acid. researchgate.net This can be performed under acidic or basic conditions.

A microwave-assisted synthesis has been developed for chromone-2-carboxylic acids starting from 2'-hydroxyacetophenones and ethyl oxalate, followed by hydrolysis. nih.gov This method has been shown to be versatile for a range of substituted chromones. nih.gov Similarly, chromone-3-carboxylic acids can be synthesized from 2-hydroxyacetophenones via Vilsmeier-Haack formylation to give chromone-3-carbaldehydes, which are then oxidized. semanticscholar.org

Modern Synthetic Advancements for this compound and Related Compounds

Recent advancements in organic synthesis have provided more efficient and versatile methods for the construction of chromanone frameworks, including those with carboxylic acid functionalities.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com Palladium-catalyzed reactions, in particular, have been applied to the synthesis of chromones and related structures.

Palladium-Catalyzed Carbonylative Cyclization: A palladium-catalyzed carbonylative Sonogashira coupling reaction can be used to synthesize flavones from aryl iodides and 2-hydroxyacetophenones under a carbon monoxide atmosphere. organic-chemistry.org This methodology could potentially be adapted for the synthesis of chromanones by subsequent reduction.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. nih.gov While not directly forming the chromanone ring, it can be used to introduce the carboxylic acid group (or a precursor) onto a pre-formed chromanone scaffold bearing a halide or triflate.

The table below highlights some metal-catalyzed reactions relevant to chromanone synthesis.

| Reaction Type | Catalyst | Starting Materials | Key Features |

| Carbonylative Sonogashira Coupling | Palladium complex | Aryl iodide, 2-Hydroxyacetophenone, CO | Forms a C-C bond and incorporates a carbonyl group. |

| Suzuki-Miyaura Coupling | Palladium catalyst | Aryl halide/triflate, Arylboronic acid | Forms a C-C bond, useful for late-stage functionalization. |

Radical cascade reactions have emerged as a powerful strategy for the rapid construction of complex molecular architectures from simple precursors. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

A novel (4+2) radical annulation approach has been developed for the synthesis of diverse chromans using organo-photoredox catalysis. nih.govrsc.org This method involves the reaction of readily available N-hydroxyphthalimide esters with olefins under visible light irradiation. nih.govrsc.org This strategy offers a complementary approach to traditional Diels-Alder reactions. rsc.org

Furthermore, a doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones has been described. rsc.org This reaction utilizes chromone-3-carboxylic acids and N-(acyloxy)phthalimides as precursors for the corresponding alkyl radicals under visible light irradiation. rsc.org This method involves two independent decarboxylation steps. rsc.org

These radical-based methods provide a modern and efficient means to access chroman and chromanone derivatives, which could be further functionalized to yield the desired this compound.

Green Chemistry Approaches and Sustainable Synthesis of Chromanone Carboxylic Acids

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromanone carboxylic acids and related heterocyclic compounds, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and reusable catalysts to improve efficiency and sustainability.

Microwave-assisted synthesis has emerged as a powerful tool in this domain. mdpi.comnih.gov This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, from hours to minutes, and increased product yields. mdpi.comresearchgate.net The synthesis of various chromone-2-carboxylic acids has been successfully achieved and optimized using microwave-assisted processes, demonstrating improvements in reaction yield up to 87% by adjusting parameters like the base, solvent, and reaction time. nih.govresearchgate.net Beyond just speed, microwave irradiation can enable solventless "dry media" reactions, further enhancing the green credentials of the synthesis by eliminating the need for volatile organic solvents. mdpi.com

Another significant green chemistry strategy involves the use of ionic liquids (ILs). researchgate.netmdpi.com Ionic liquids are salts with low melting points that can act as both solvents and catalysts. mdpi.comnih.gov Their negligible vapor pressure, non-flammability, and high thermal stability make them attractive alternatives to traditional organic solvents. researchgate.net Basic ionic liquids, for instance, have been used to catalyze the one-step synthesis of 2-alkyl-substituted chromanones, where the ionic liquid can be recycled and reused with good yields. researchgate.net The use of task-specific ionic liquids allows for the tuning of physical and chemical properties to optimize reaction conditions, embodying the "designer solvent" concept. nih.gov These methods, including microwave synthesis and the use of ionic liquids, represent significant progress toward more sustainable routes for producing chromanone frameworks. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral chromanone derivatives is of significant interest due to the stereospecific nature of many biological interactions. Two primary strategies are employed to achieve this: asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers. wikipedia.orglibretexts.org

Organocatalysis represents a powerful approach for the stereocontrolled synthesis of complex chromanone-based structures. acs.org For example, organocatalytic domino reactions have been developed to produce highly functionalized chromanones with multiple adjacent stereocenters in high yields and with excellent enantioselectivity (up to >99% ee) and diastereoselectivity (>20:1 dr). acs.orgfigshare.com These methods establish the chiral centers during the formation of the chromanone ring system.

Alternatively, chiral resolution is a widely used and practical method for obtaining enantiopure compounds when a racemic synthesis is more accessible. wikipedia.org This technique involves reacting the racemic mixture, such as (rac)-4-oxochroman-7-carboxylic acid, with an enantiomerically pure chiral resolving agent. libretexts.org This reaction creates a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated by standard techniques like crystallization or chromatography. wikipedia.orglibretexts.org

A common application of this method involves the esterification of the racemic carboxylic acid with a chiral alcohol, also known as a chiral auxiliary. beilstein-journals.orgtcichemicals.com For instance, L-(−)-menthol has been effectively used as a chiral auxiliary to resolve racemic carboxylic acid intermediates related to the chromanone scaffold. beilstein-journals.org The resulting diastereomeric menthyl esters can be separated, and subsequent hydrolysis of each separated ester removes the chiral auxiliary to yield the individual, enantiomerically pure (R)- and (S)-4-oxochroman-7-carboxylic acids. beilstein-journals.orgnih.gov

| Strategy | Description | Key Features |

| Asymmetric Synthesis | Creates a specific stereoisomer directly through a chiral catalyst or reagent. | Organocatalysis can produce complex chromanones with multiple stereocenters; High enantiomeric excess (ee) is achievable. acs.orgfigshare.com |

| Chiral Resolution | Separates a 50:50 mixture of enantiomers (racemate). | Involves forming separable diastereomers by reacting the racemate with a chiral auxiliary (e.g., L-(-)-menthol). wikipedia.orgbeilstein-journals.org The auxiliary is removed after separation to yield pure enantiomers. nih.gov |

Derivatization Strategies of the Carboxylic Acid Moiety in this compound

The carboxylic acid group at the C-7 position of the 4-oxochromanone scaffold is a versatile functional handle for a wide range of chemical modifications. These transformations allow for the synthesis of diverse libraries of compounds for various applications. The primary derivatization strategies include esterification, amidation, and other functional group interconversions.

Esterification Reactions of Chromanone Carboxylic Acids

Esterification of the carboxylic acid group is a fundamental transformation used to modify the polarity, solubility, and reactivity of the parent molecule. Various methods have been developed, ranging from classical acid-catalyzed reactions to milder, modern coupling techniques.

A highly effective and mild approach for preparing esters from carboxylic acids and alcohols involves the use of uronium-based peptide coupling reagents. luxembourg-bio.com Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can facilitate the formation of esters from primary, secondary, and even tertiary alcohols at room temperature in the presence of an organic base. luxembourg-bio.com These methods are particularly valuable when working with sensitive substrates. Another common method involves the use of carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). luxembourg-bio.com

| Method | Coupling Reagent/Catalyst | Alcohol Type | Key Features |

| Uronium-based Coupling | TBTU, TATU | Primary, Secondary | Fast reactions at room temperature; requires an organic base. luxembourg-bio.com |

| Uronium-based Coupling | COMU | Primary, Secondary, Tertiary | Effective for sterically hindered tertiary alcohols, often with a stronger base. luxembourg-bio.com |

| Carbodiimide Method | DCC / DMAP | Primary, Secondary | Widely used method for dehydration/ester formation. luxembourg-bio.com |

| Diastereomeric Ester Formation | Chiral Alcohols (e.g., L-menthol) | N/A (for Chiral Resolution) | Forms separable diastereomers for resolving racemic acids. beilstein-journals.org |

Amidation Reactions of Chromanone Carboxylic Acids

The conversion of the carboxylic acid of this compound into an amide is a crucial derivatization for generating compounds with diverse biological activities. The formation of the amide bond typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. bachem.com

Peptide coupling reagents are the cornerstone of modern amide synthesis due to their efficiency and mild reaction conditions, which help to minimize side reactions like racemization. bachem.comuni-kiel.de The process involves activating the carboxylic acid to form a reactive intermediate, which is then attacked by the amine. bachem.com A wide array of coupling reagents is available, often used with additives that enhance reaction rates and suppress the loss of stereochemical integrity. uni-kiel.de For instance, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) are frequently used in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure). bachem.comorgsyn.org Uronium/aminium salts like HATU provide high coupling efficiency for even sterically hindered amino acids. uni-kiel.de More recent, green chemistry approaches have explored the direct formation of amide bonds from carboxylic acids via thioester intermediates, avoiding traditional coupling reagents altogether. nih.govrsc.org

| Coupling Reagent | Additive | Base (if required) | Characteristics |

| DCC, EDC-HCl | HOBt, HOSu, Oxyma Pure | N/A | Common carbodiimides; additives reduce racemization. bachem.comorgsyn.org |

| HATU, TBTU | N/A | DIPEA, NMM | Highly efficient onium salt reagents, require a non-nucleophilic base. bachem.comuni-kiel.de |

| Thioester-forming reagents | N/A | N/A | Green, 1-pot method avoiding traditional coupling agents. nih.govrsc.org |

Other Functional Group Transformations at the Carboxylic Acid Position

Beyond ester and amide formation, the carboxylic acid group of this compound can undergo several other important transformations, allowing for the introduction of different functionalities.

Reduction to Primary Alcohols The carboxylic acid group can be reduced to a primary alcohol (R-COOH → R-CH₂OH). This transformation requires a powerful reducing agent, as the carboxyl carbon is in a high oxidation state. libretexts.orgbritannica.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. britannica.comchemguide.co.uk The reaction is typically carried out in a dry ether solvent, such as diethyl ether, as LiAlH₄ reacts violently with water. chemguide.co.uk The mechanism involves the initial deprotonation of the acid, followed by hydride addition to the carbonyl carbon, ultimately leading to the primary alcohol after an acidic workup. chemistrysteps.comlibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.orgchemistrysteps.com Borane (BH₃) is another reagent capable of reducing carboxylic acids. britannica.com

Curtius Rearrangement The Curtius rearrangement provides a synthetic route to convert a carboxylic acid into a primary amine with the loss of one carbon atom (decarboxylation). nih.gov The reaction proceeds through an acyl azide intermediate, which is formed from the carboxylic acid. rsc.orgorganic-chemistry.org Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form an isocyanate (R-N=C=O). wikipedia.orgchemistrysteps.com This rearrangement occurs with complete retention of the stereochemistry of the migrating group. nih.gov The resulting isocyanate is a versatile intermediate that can be hydrolyzed with water to yield a primary amine and carbon dioxide, or it can be reacted with alcohols or other amines to form carbamates or ureas, respectively. wikipedia.org This reaction is a valuable tool for introducing a nitrogen-containing functional group in place of the original carboxyl moiety. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Oxochroman 7 Carboxylic Acid

Reactions Involving the Chromanone Ring System

The chromanone framework, a privileged structure in medicinal chemistry, is comprised of a bicyclic system where a benzene (B151609) ring is fused to a dihydropyran ring containing a ketone. nih.gov This arrangement offers several positions susceptible to chemical attack.

Electrophilic aromatic substitution (EAS) reactions introduce substituents onto the benzene portion of the molecule. masterorganicchemistry.comlibretexts.org The regiochemical outcome of such reactions on 4-Oxochroman-7-carboxylic acid is governed by the directing effects of the existing substituents.

The benzene ring has three substituents to consider:

The Alkyl Ether Oxygen (at C1): This is an activating group and directs incoming electrophiles to the ortho and para positions (C8a and C6 respectively, relative to the ether linkage).

The Carbonyl Group (at C4): This is a deactivating group and directs incoming electrophiles to the meta position (C6 and C8). libretexts.org

The Carboxylic Acid Group (at C7): This is also a deactivating group and directs incoming electrophiles to the meta positions relative to itself (C5 and C8a). libretexts.org

Given these competing effects, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be challenging due to the presence of two deactivating groups. wikipedia.orgbyjus.commasterorganicchemistry.compressbooks.pub However, the powerful activating effect of the ether oxygen would likely direct substitution preferentially to the C6 and C8 positions over the C5 position. The precise outcome would depend heavily on the specific reaction conditions and the nature of the electrophile. For instance, in Friedel-Crafts acylation, the Lewis acid catalyst can coordinate with the carbonyl group, further deactivating the ring. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C5 | ortho to deactivating -COOH | Low |

| C6 | para to activating -O- and meta to deactivating C=O | High |

| C8 | ortho to activating -O- and meta to deactivating C=O | High |

The C4 carbonyl group is an electrophilic center and undergoes nucleophilic addition reactions typical of ketones. youtube.comyoutube.com The partial positive charge on the carbonyl carbon makes it a target for a wide array of nucleophiles. libretexts.org

Key reactions at this position include:

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol (4-hydroxychroman-7-carboxylic acid) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of tertiary alcohols after acidic workup. libretexts.orgyoutube.com The reaction proceeds via a tetrahedral alkoxide intermediate.

Formation of Imines and Related Derivatives: Reaction with primary amines (R-NH₂) under appropriate conditions yields imines (Schiff bases). Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, and reaction with hydrazines (R-NHNH₂) forms hydrazones. nih.gov These reactions are often reversible and may require catalysis.

Table 2: Examples of Nucleophilic Addition Reactions at C4

| Reagent | Product Type | General Transformation |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | C=O → CH-OH |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | C=O → C(R)-OH |

| Hydroxylamine (NH₂OH) | Oxime | C=O → C=N-OH |

| Primary Amine (R-NH₂) | Imine | C=O → C=N-R |

In contrast to chromones which have a C2-C3 double bond, the pyrone ring in this compound is saturated. This significantly alters its reactivity. The C2 and C3 positions are sp³-hybridized carbons and are generally less reactive than the corresponding positions in chromones.

While the electron-deficient γ-pyrone moiety in chromones makes the C2 position susceptible to nucleophilic attack often leading to ring-opening, this reactivity is diminished in chromanones. tandfonline.comrsc.org Reactions at the C2 and C3 positions of the saturated ring are less common and typically require more forcing conditions or specific activation. Potential, though less facile, reactions could involve radical substitution or functionalization following enolate formation under strong basic conditions. Ring-opening reactions can still occur, particularly with potent nucleophiles, which might attack the C2 position leading to the cleavage of the C2-O1 bond. tandfonline.com Structure-activity relationship studies on similar chromanone scaffolds indicate that substitutions at the C2 and C3 positions can significantly influence biological activity. nih.gov

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid at the C7 position exhibits reactivity characteristic of aromatic carboxylic acids.

Carboxylic acids are Brønsted-Lowry acids, capable of donating a proton. wikipedia.orgbritannica.com this compound reacts with bases to form carboxylate salts. openstax.org For example, treatment with sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid to form the corresponding sodium 4-oxochroman-7-carboxylate. wikipedia.org

The acidity of the carboxylic acid group, quantified by its pKa value, is influenced by the other substituents on the aromatic ring. Benzoic acid has a pKa of approximately 4.20. nih.govorgosolver.com Electron-withdrawing groups generally increase acidity (lower the pKa) by stabilizing the resulting carboxylate anion. libretexts.org In this compound, the carbonyl group and the ether oxygen exert inductive and resonance effects that modulate the acidity. The C4-carbonyl group is electron-withdrawing and would be expected to increase the acidity (lower the pKa) compared to benzoic acid.

Table 3: Approximate pKa Values of Related Aromatic Acids

| Compound | pKa | Reference |

| Benzoic acid | 4.20 | nih.govorgosolver.com |

| m-Hydroxybenzoic acid | 4.06 | oup.com |

| p-Hydroxybenzoic acid | 4.48 | oup.com |

| 4-Formylbenzoic acid | 3.75 | libretexts.org |

Based on these values, the pKa of this compound is expected to be slightly lower than that of benzoic acid, likely in the range of 3.7 to 4.1.

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). quora.com Aromatic carboxylic acids can undergo decarboxylation, though often requiring high temperatures or specific catalysts. Several mechanisms are possible:

Protolytic Decarboxylation: Under acidic conditions, the carboxyl group can be protonated, followed by the loss of CO₂ and a proton, effectively replacing the -COOH group with -H. This pathway is facilitated by electron-releasing groups on the aromatic ring. nist.gov

Base-Catalyzed Decarboxylation: In the presence of a base, a carboxylate anion is formed. The loss of CO₂ generates a carbanion, which is then protonated. This mechanism requires the carbanion intermediate to be relatively stable.

Radical Decarboxylation: At high temperatures, homolytic cleavage can lead to a carboxyl radical, which rapidly loses CO₂ to form an aryl radical. nist.gov This radical can then abstract a hydrogen atom from the solvent or another molecule. unt.edu

Enzymatic or Photochemical Decarboxylation: Specific enzymes or photochemical conditions can promote decarboxylation under milder conditions. acs.org For instance, photoredox catalysis has emerged as a method for the decarboxylation of carboxylic acids. nih.gov

The thermal decarboxylation of this compound would likely proceed at elevated temperatures, potentially via an acid-promoted ionic pathway or a radical mechanism, depending on the reaction conditions. unt.edu

Condensation Reactions of the Carboxylic Acid

The carboxylic acid functional group at the 7-position of the 4-oxochroman skeleton is a key site for chemical modification through condensation reactions. highfine.com A condensation reaction involves the joining of two molecules to form a single, larger molecule, accompanied by the elimination of a small molecule, typically water. libretexts.org For this compound, the primary condensation reactions are esterification and amidation, which provide pathways to a diverse range of derivatives.

Esterification: This reaction converts the carboxylic acid into an ester. libretexts.org The process, often referred to as Fischer esterification, involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgmsu.edu The reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed. msu.eduacsgcipr.org

Alternatively, modern condensation or coupling reagents can be employed to facilitate ester formation under milder conditions. researchgate.net For instance, reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) can be used to form an activated mixed anhydride intermediate, which then readily reacts with an alcohol. researchgate.net

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. The direct thermal condensation is challenging because the basic amine can deprotonate the carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is often carried out by heating the pre-formed ammonium carboxylate salt above 100°C to drive off water and form the amide bond. libretexts.org

A more efficient and common approach involves the use of coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or various uronium/phosphonium salts (e.g., HATU, HBTU) activate the carboxylic acid by converting its hydroxyl group into a better leaving group. highfine.comlibretexts.org This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the corresponding N-substituted 4-oxochroman-7-carboxamide. libretexts.org

The table below summarizes these key condensation reactions.

Table 1: Condensation Reactions of this compound

| Reaction Type | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Strong Acid (e.g., H₂SO₄), Heat, Water Removal | 4-Oxochroman-7-carboxylate Ester |

| Esterification | Alcohol (R-OH) | Condensing Agent (e.g., MNBA), Base | 4-Oxochroman-7-carboxylate Ester |

| Amidation | Amine (R-NH₂) | Heat (>100°C) on Ammonium Salt | N-Substituted 4-Oxochroman-7-carboxamide |

| Amidation | Amine (R-NH₂) | Coupling Agent (e.g., DCC, HATU) | N-Substituted 4-Oxochroman-7-carboxamide |

Photochemical and Electrochemical Transformations of this compound

Specific studies detailing the photochemical and electrochemical transformation pathways exclusively for this compound are not extensively documented in the surveyed literature. While chromone (B188151) derivatives, which share a related core structure, are known to exhibit biological activity and have been investigated for their interactions with light, direct data on the photochemical reactivity of the this compound molecule itself is limited. mdpi.com Similarly, dedicated research on the electrochemical behavior, such as its oxidation or reduction potentials and subsequent reaction mechanisms at an electrode surface, remains a specialized area of investigation.

Rearrangement Reactions of this compound Derivatives

The this compound scaffold contains a ketone functional group at the C-4 position, which allows its derivatives to undergo significant skeletal changes through rearrangement reactions. wiley-vch.de These reactions are powerful tools for transforming the chroman ring system into other heterocyclic structures.

Beckmann Rearrangement: This reaction transforms an oxime derivative into an amide (specifically, a lactam in this cyclic case). masterorganicchemistry.com The process begins with the conversion of the C-4 ketone of a this compound ester into the corresponding this compound oxime by treatment with hydroxylamine (NH₂OH). masterorganicchemistry.com

Upon treatment with an acid catalyst (e.g., sulfuric acid, PPA), the oxime's hydroxyl group is protonated, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the carbon atom that is in an anti-periplanar position relative to the leaving group. This 1,2-shift from carbon to the electron-deficient nitrogen atom, coupled with the loss of water, results in the expansion of the heterocyclic ring to form a seven-membered lactam. masterorganicchemistry.com

Baeyer-Villiger Rearrangement: The Baeyer-Villiger rearrangement involves the oxidation of the C-4 ketone in a this compound derivative (typically an ester, to protect the carboxylic acid) to a lactone (a cyclic ester). wiley-vch.de This transformation is achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wiley-vch.de

The mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wiley-vch.de This is followed by the migratory insertion of an oxygen atom. The key step is the migration of one of the adjacent carbon groups (either the C-3 methylene (B1212753) group or the C-4a aromatic carbon) to the adjacent oxygen atom, with the simultaneous expulsion of a carboxylate leaving group. wiley-vch.de The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. In this system, the migration of the C-4a aryl carbon is expected, leading to the formation of a seven-membered lactone. wiley-vch.de

Table 2: Rearrangement Reactions of this compound Derivatives

| Reaction Name | Starting Derivative | Reagents | Key Intermediate | Product Type |

|---|---|---|---|---|

| Beckmann Rearrangement | 4-Oxime | Acid (e.g., H₂SO₄, PPA) | Nitrilium ion | Lactam (cyclic amide) |

| Baeyer-Villiger Rearrangement | 4-Ketone | Peroxy Acid (e.g., m-CPBA) | Criegee Intermediate | Lactone (cyclic ester) |

Biological and Pharmacological Investigations of 4 Oxochroman 7 Carboxylic Acid and Its Analogs

Structure-Activity Relationships (SAR) of Chromanone Carboxylic Acids in Biological Systems

The biological activity of chromanone carboxylic acids and their derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and other pharmacokinetic properties. nih.gov For the broader class of chromones and quinolones, to which chromanones are related, specific structural modifications have been shown to significantly influence bioactivity. researchgate.netnih.gov

The core of SAR analysis involves understanding how different functional groups and substituents on the chromanone ring system affect interactions with biological targets. nih.gov For instance, in related quinoline (B57606) carboxylic acids, the position and nature of substituents are critical. Studies on 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have shown that substitutions at the 6, 7, and 8 positions can dramatically alter antibacterial potency. nih.gov

A key determinant in the activity of many heterocyclic compounds is the presence and position of a carboxylic acid group. This group can act as a hydrogen bond donor or participate in salt bridge interactions with a receptor site. drugdesign.org Its esterification often leads to a complete loss of biological activity, highlighting its importance for molecular recognition. drugdesign.org Furthermore, properties like lipophilicity, polar surface area, and the electronic effects of substituents (whether they are electron-donating or electron-withdrawing) are key factors that medicinal chemists modulate to fine-tune the biological profile of these molecules. researchgate.net The absence of the C2-C3 double bond in the chromanone structure, as compared to chromones, can also lead to significant variations in biological activity. nih.govacs.org

Exploration of Potential Biological Activities

The chromanone scaffold is a recurring motif in compounds exhibiting a wide spectrum of pharmacological effects. nih.govresearchgate.net These activities range from combating cancer and oxidative stress to fighting microbial infections.

Anticancer and Antiproliferative Activities of Chromanone Derivatives

Derivatives of the parent benzopyran-4-one structure have demonstrated significant potential as anticancer agents. mdpi.com Various analogs have been synthesized and evaluated for their ability to inhibit the growth of numerous human cancer cell lines.

For example, certain 3-substituted benzopyran-4-one derivatives have been identified as potential antiproliferative agents. mdpi.com Hybrid compounds, such as those combining benzopyran-4-one with an isoxazole (B147169) moiety, have shown potent growth inhibitory activity against several cancer cell lines, including MDA-MB-231, with IC₅₀ values ranging from 5.2 to 22.2 μM. mdpi.com Notably, these compounds displayed minimal cytotoxicity toward normal cell lines. mdpi.com Similarly, 7-methoxy benzopyran-4-one derivatives have been reported to be cytotoxic across a range of cell lines, including MCF7 (breast), LNCaP (prostate), and HL-60 (leukemia). mdpi.com Bis-benzopyran-4-one derivatives have also exhibited notable in vitro antiproliferative activity against various human cancer cell lines. mdpi.com

In a different but related series, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids were investigated, with some nitriles showing promising antiproliferative effects. mdpi.com For instance, one compound demonstrated an IC₅₀ value against the A549 lung cancer cell line that was 3.3 times lower than that of the standard chemotherapeutic agent, Cisplatin. mdpi.com

Table 1: Antiproliferative Activity of Selected Chromanone Analogs

| Compound Class | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Benzopyran-4-one-isoxazole hybrids (5a-d) | MDA-MB-231 (Breast Cancer) | 5.2–22.2 µM | mdpi.com |

| Benzopyran-4-one-isoxazole hybrid (5a) | Various Cancer Lines | 5.6–17.84 µM | mdpi.com |

| Benzopyran-4-one-isoxazole hybrid (5c) | Various Cancer Lines | 3.3–12.92 µM | mdpi.com |

Antioxidant Properties of Chromanone Carboxylic Acids

The chromanone structure is a key feature in compounds known for their antioxidant capabilities. The most prominent example is Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble derivative of vitamin E. caymanchem.com Trolox is widely used as a standard reference in antioxidant assays due to its potent ability to scavenge radicals. caymanchem.comnih.gov

The antioxidant activity of phenolic compounds like chromanones is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. nih.gov In the case of Trolox, the hydroxyl group on the chroman ring is the primary site of action. caymanchem.com The resulting radical is stabilized by the conjugated ring system, preventing it from propagating further radical reactions. nih.gov

Studies on various phenolic and heterocyclic compounds have established key structural features for antioxidant potential. The number and position of hydroxyl groups on the aromatic ring are critical. For instance, dihydroxyl benzoic acids show significantly higher antioxidant activity than their monohydroxy counterparts. nih.gov While not specific to 4-oxochroman-7-carboxylic acid, these general principles suggest that the phenolic nature inherent in many chromanone derivatives is a strong predictor of antioxidant capacity. nih.gov

Anti-inflammatory Effects of Chromanone Derivatives

Chromanone and particularly chromone (B188151) derivatives have been investigated for their anti-inflammatory properties. nih.govsemanticscholar.orgresearchgate.net These compounds can interfere with inflammatory pathways, often by inhibiting the production of inflammatory mediators.

One study identified a novel chromone derivative, DCO-6, that significantly reduced the production of nitric oxide (NO), IL-1β, and IL-6 induced by lipopolysaccharide (LPS) in macrophage cell lines. nih.gov This effect was linked to the inhibition of the p38 MAPK signaling pathway, a key player in the inflammatory response. nih.gov DCO-6 was found to impair the production of intracellular reactive oxygen species (ROS), which in turn disrupted the formation of the TRAF6-ASK1 complex required for p38 activation. nih.gov

Other synthetic chromene derivatives have also demonstrated potent anti-inflammatory effects. Several 4H-chromene and chromeno[2,3-b]pyridine derivatives were shown to inhibit the production of tumor necrosis factor-α (TNF-α)-induced nitric oxide more effectively than the natural flavonoid quercetin. researchgate.net The chromone scaffold itself is present in established anti-inflammatory drugs like sodium cromoglycate and nedocromil, which are known to inhibit the release of inflammatory mediators from mast cells. semanticscholar.org

Table 2: Anti-inflammatory Activity of Selected Chromanone/Chromone Derivatives

| Compound/Derivative | Mechanism/Effect | Model System | Source |

|---|---|---|---|

| DCO-6 (Chromone derivative) | Reduced LPS-induced NO, IL-1β, IL-6; Inhibited p38 MAPK activation | RAW264.7 cells, mouse peritoneal macrophages | nih.gov |

| Synthetic 4H-chromene derivatives | Inhibited TNF-α-induced NO production | Human and porcine chondrocytes | researchgate.net |

Antiviral Activities, including Herpesvirus Polymerase Inhibition

The quest for novel antiviral agents has led to the exploration of various heterocyclic scaffolds, including those related to chromanones. A series of 4-oxo-dihydroquinolines, which share structural similarities with the chromanone core, have been evaluated for activity against multiple herpesviruses. nih.gov

These compounds demonstrated a broad spectrum of efficacy, with notable activity against cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). nih.gov Importantly, they were also active against viral strains that had developed resistance to existing therapies like acyclovir (B1169) and ganciclovir (B1264). nih.gov The mechanism of action for this class of compounds is believed to be the inhibition of the viral DNA polymerase, which is distinct from the mechanism of nucleoside analogs. nih.govnih.gov

Further studies on 4-hydroxyquinoline (B1666331) carboxamides (4-HQCs) confirmed their role as competitive inhibitors of nucleoside binding to the viral polymerase. nih.gov Compounds like PNU-181128 and PNU-181465 were as active as ganciclovir against HCMV isolates and significantly more active than acyclovir against VZV isolates. nih.gov This broad-spectrum activity against multiple herpesviruses underscores the potential of this structural class in developing new antiviral treatments. nih.govnih.gov

Table 3: Antiherpesvirus Activity of Structurally Related Quinolone Analogs

| Compound | Virus | Activity (Average IC₅₀) | Source |

|---|---|---|---|

| PNU-181128 | HCMV | 1.3 µM | nih.gov |

| PNU-181465 | HCMV | 0.98 µM | nih.gov |

Antibacterial and Antifungal Properties of Chromanone Compounds

The chromone and related quinolone frameworks are well-represented among compounds with antimicrobial activity. nih.govnih.gov Derivatives of chromone have been tested against various bacterial and fungal pathogens, showing a range of efficacy. nih.govmdpi.com

In a study against nine Candida species, several chromone-3-carbonitrile derivatives exhibited good antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov These compounds were also found to significantly inhibit the formation of biofilms, a key virulence factor for Candida albicans. nih.gov In contrast, the parent chromone backbone and simple carboxylic acid derivatives like chromone-3-carboxylic acid showed little to no activity, indicating that specific substitutions are necessary for antifungal efficacy. nih.gov

Similarly, derivatives of 4-oxoquinoline-3-carboxylic acid have a long history as potent antibacterial agents (quinolone antibiotics). nih.gov Research into related heterocyclic systems has identified compounds with significant activity, particularly against Gram-positive bacteria. nih.gov For example, a substituted hexahydro semanticscholar.orgnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid derivative showed good activity against S. aureus (MIC = 0.39 µg/mL) and B. subtilis (MIC = 0.78 µg/mL). nih.gov Certain intermediates in the synthesis also displayed good antifungal activity against C. albicans. nih.gov

Table 4: Antimicrobial Activity of Selected Chromanone Analogs and Related Compounds

| Compound Class/Derivative | Organism | Activity (MIC) | Source |

|---|---|---|---|

| Chromone-3-carbonitriles | Candida species | 5 - 50 µg/mL | nih.gov |

| Quinolone derivative (Compound 8) | S. aureus | 0.39 µg/mL | nih.gov |

| Quinolone derivative (Compound 8) | B. subtilis | 0.78 µg/mL | nih.gov |

| Quinolone derivative (Compound 5a) | C. albicans | 1.56 µg/mL | nih.gov |

Investigation of Enzyme Inhibition by this compound Derivatives (e.g., Sirtuin 2, CHK1, CHK2, WEE1, DPP-IV)

The therapeutic potential of this compound and its derivatives is significantly linked to their ability to inhibit specific enzymes involved in various disease pathologies. Research has particularly highlighted their role as inhibitors of Sirtuin 2 (SIRT2), while their direct inhibitory effects on other enzymes such as CHK1, CHK2, WEE1, and DPP-IV are less documented, with studies on other carboxylic acid derivatives providing broader context.

Sirtuin 2 (SIRT2) Inhibition

A series of substituted chromone and chroman-4-one derivatives have been synthesized and identified as novel, selective inhibitors of SIRT2, an enzyme implicated in aging-related conditions like neurodegenerative diseases and cancer. nih.govacs.org SIRT2 is involved in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, resulting in the inhibition of tumor growth. nih.govacs.org

Interactive Table: SIRT2 Inhibition by Chroman-4-one and Chromone Derivatives

| Compound | Structure | % Inhibition at 200 µM (SIRT2) | IC₅₀ (µM) (SIRT2) | % Inhibition at 200 µM (SIRT1) | % Inhibition at 200 µM (SIRT3) |

| 1m | 2-pentyl-6,8-dichloro-chroman-4-one | >70% | 25 | <10% | 16% |

| 20a | Quinolinone-substituted chroman-4-one | 59% | N/D | N/D | N/D |

| 20b | Quinoline-substituted chroman-4-one | 56% | N/D | N/D | N/D |

N/D: Not Determined Data sourced from acs.orgacs.org

CHK1, CHK2, and WEE1 Inhibition

Direct evidence for the inhibition of checkpoint kinases CHK1 and CHK2, or the WEE1 kinase by this compound derivatives is not extensively reported in the available literature. However, the inhibition of these kinases is a significant area of cancer research. For instance, SCH900776 is a novel and selective CHK1 inhibitor that can abrogate cell-cycle arrest induced by DNA damaging agents. nih.gov Similarly, inhibition of WEE1 can force cancer cells with DNA damage into unscheduled mitosis, leading to cell death. google.com The combined inhibition of CHK1 and WEE1 has been shown to have synergistic effects in causing DNA damage during the S-phase of the cell cycle. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV inhibitors, also known as gliptins, are an established class of oral medications for type 2 diabetes. nih.gov They function by preventing the degradation of incretin (B1656795) hormones, which in turn helps regulate blood glucose levels. nih.gov While there is a vast body of research on DPP-IV inhibitors, specific studies detailing the inhibitory activity of this compound derivatives are not prominent. Research in this area has explored other heterocyclic carboxylic acids, such as pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs, through computational methods to design potential DPP-IV inhibitors. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

The biological effects of this compound derivatives are underpinned by their interactions with molecular targets and their subsequent influence on cellular pathways.

Receptor Binding Studies and Target Identification

While direct receptor binding studies for this compound are not widely available, research on structurally related compounds provides insights into potential mechanisms. For example, derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide, which share a 4-oxo heterocyclic core, have been identified as potent and selective agonists for the CB2 cannabinoid receptor. acs.org In a different context, some carboxylic acid derivatives have been explored as inhibitors of Bruton's Tyrosine Kinase (BTK), a key component of the B cell receptor pathway. researchgate.net The incorporation of a carboxylic acid group in certain molecular scaffolds has also been shown to reduce off-target effects, such as hERG channel binding. researchgate.net

Cellular Pathway Modulation

In Silico Modeling and Molecular Docking Studies for Activity Prediction

Computational methods, including in silico modeling and molecular docking, are increasingly utilized to predict the biological activities of novel compounds and to understand their mechanisms of action at a molecular level. nih.gov For derivatives of this compound, these techniques have been instrumental.

Preclinical Efficacy Studies of this compound Derivatives

The therapeutic potential of this compound derivatives has been evaluated in various preclinical models, primarily demonstrating their anticancer properties.

Interactive Table: Anticancer Activity of 7-Aza-coumarine-3-carboxamides

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |

| 7h | HuTu 80 | 1.8 ± 0.2 | 14.4 |

| 7r | HuTu 80 | 2.1 ± 0.2 | 9.0 |

| Doxorubicin | HuTu 80 | 1.8 ± 0.1 | 1.0 |

Selectivity Index is calculated as the ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells. Data sourced from mdpi.com

Advanced Spectroscopic and Analytical Characterization of 4 Oxochroman 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 4-Oxochroman-7-carboxylic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon framework can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm. rsc.orgresearchgate.net Protons on the aromatic ring will resonate in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and splitting patterns dictated by their position relative to the electron-withdrawing carboxylic acid group and the electron-donating ether oxygen. The protons on the chroman ring, specifically the methylene (B1212753) groups at positions 2 and 3, are diastereotopic and will appear as distinct signals. The protons at C2, adjacent to the ether oxygen, are expected around 4.0-4.5 ppm, while the C3 protons, adjacent to the carbonyl group, will be further downfield, likely in the 2.5-3.0 ppm range. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ketone at position 4 is characteristically deshielded, appearing around 190-200 ppm. The carboxylic acid carbonyl carbon is also significantly deshielded, with an expected chemical shift in the range of 165-185 ppm. researchgate.netoregonstate.edulibretexts.org The aromatic carbons will produce signals between 110-160 ppm. The aliphatic carbons of the chroman ring will be found more upfield; the C2 carbon atom, being next to an ether oxygen, would likely appear in the 60-70 ppm range, while the C3 carbon would be in the 30-40 ppm range. oregonstate.edu

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the protons on C2 and C3. An HSQC spectrum would correlate each proton with its directly attached carbon atom, definitively linking the ¹H and ¹³C assignments. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for example, showing a correlation from the C3 protons to the C4 carbonyl carbon, thus confirming the connectivity of the core structure.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | broad singlet |

| Aromatic H (C5, C6, C8) | 7.0 - 8.5 | doublet, doublet of doublets |

| Methylene H (C2) | 4.0 - 4.5 | triplet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Ketone, C4) | 190 - 200 |

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C (C4a, C5, C6, C7, C8, C8a) | 110 - 160 |

| Methylene C (C2) | 60 - 70 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (molecular formula C₁₀H₈O₄), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion, which is 192.0423 g/mol . cymitquimica.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 192. The fragmentation pattern would be characteristic of a carboxylic acid and a chromanone structure. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-•OH): Leading to a prominent fragment ion at m/z 175.

Loss of a carboxyl group (-•COOH): Resulting in a fragment at m/z 147.

Decarbonylation: Loss of carbon monoxide (CO) from the ketone group, which could occur from the molecular ion or subsequent fragments.

Retro-Diels-Alder (RDA) reaction: The chromanone ring might undergo a characteristic RDA fragmentation, breaking the heterocyclic ring and providing further structural clues.

Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 175 | [M - •OH]⁺ |

| 147 | [M - •COOH]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. openstax.org The most distinct of these is the very broad O-H stretching vibration of the carboxylic acid dimer, which typically appears in the range of 2500-3300 cm⁻¹. openstax.org The spectrum will also feature two strong, sharp carbonyl (C=O) stretching bands: one for the ketone group (around 1680-1700 cm⁻¹) and another for the carboxylic acid group (around 1700-1725 cm⁻¹). openstax.orgpressbooks.pub Other significant absorptions include C-O stretching for the ether and carboxylic acid (1200-1300 cm⁻¹) and C=C stretching for the aromatic ring (1450-1600 cm⁻¹). pressbooks.pub

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid Dimer |

| ~1710 | C=O stretch (strong) | Carboxylic Acid |

| ~1685 | C=O stretch (strong) | Ketone |

| 1450-1600 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The this compound molecule contains a benzene (B151609) ring conjugated with a carbonyl group and a carboxylic acid group. This extended chromophore is expected to absorb UV light. Carboxylic acids themselves typically have a weak n→π* absorption around 210 nm, which is often not useful. libretexts.org However, the conjugated aromatic ketone system in the chromanone structure will exhibit stronger absorptions at longer wavelengths, likely showing characteristic n→π* and π→π* transitions. libretexts.org The exact position of the maximum absorbance (λmax) would be sensitive to the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal the conformation of the dihydropyranone ring and the planarity of the aromatic system. Furthermore, the crystal packing analysis would elucidate the intermolecular interactions, such as the hydrogen bonding network formed by the carboxylic acid groups, which typically form dimeric structures in the solid state. nih.gov As of now, a specific crystal structure for this compound has not been reported in publicly accessible databases.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are crucial for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of non-volatile compounds like carboxylic acids. researchgate.net A reversed-phase HPLC method, likely using a C18 column, would be suitable. sielc.comnih.gov The mobile phase would typically consist of an acidified aqueous solution (e.g., with formic or perchloric acid) and an organic modifier like acetonitrile (B52724) or methanol. sielc.compsu.edu Detection would most effectively be achieved using a UV detector set to the λmax of the compound. The retention time under specific conditions would serve as an identifier, and the peak area would be used for quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape. nih.gov Therefore, derivatization is often required to convert the polar carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. After derivatization, the compound could be analyzed by GC-MS, which provides both retention time data for separation and a mass spectrum for identification.

Computational Chemistry and in Silico Studies of 4 Oxochroman 7 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For chromone (B188151) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to optimize molecular geometries and calculate vibrational frequencies. nih.govnih.gov These calculations provide insights into bond lengths and angles, which have been shown to be in good agreement with experimental data. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. nih.gov For instance, a smaller energy gap suggests higher reactivity. nih.gov Theoretical investigations on various chromone derivatives have calculated these energy gaps to predict their biological activity. d-nb.inforesearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions. d-nb.inforesearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and delocalization of electrons within the molecule. nih.gov

Table 1: Representative Quantum Chemical Calculation Data for Chromone Derivatives As specific data for 4-Oxochroman-7-carboxylic acid is not available, this table presents typical data obtained for related chromone derivatives from various computational studies.

| Parameter | Typical Value/Finding for Chromone Derivatives | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~1.6 - 1.9 eV | Indicates chemical reactivity and stability. d-nb.inforesearchgate.net |

| Electrophilicity Index | ~20 - 23 eV | Measures the ability of a molecule to accept electrons. d-nb.inforesearchgate.net |

| Key Bond Lengths (e.g., C=O) | Calculated values often show good correlation with experimental XRD data. nih.gov | Validates the computational model and provides accurate structural information. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For chromone derivatives, MD simulations are frequently employed to investigate the stability of ligand-protein complexes identified through molecular docking. acs.orgpusan.ac.krscite.ai These simulations, often run for nanoseconds, provide detailed information about the conformational changes of both the ligand and the target protein in a simulated physiological environment, including the presence of water and ions. nih.govresearchgate.net

Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains bound in the active site of the protein, indicating a stable complex. nih.govpusan.ac.kr RMSF analysis helps to identify the flexibility of different parts of the protein upon ligand binding. pusan.ac.kr These studies are crucial for validating docking results and understanding the nature of ligand-target interactions at a dynamic level. acs.org

Table 2: Representative Molecular Dynamics Simulation Parameters for Chromone Derivative-Protein Complexes This table illustrates typical parameters and findings from MD simulations of chromone derivatives bound to biological targets.

| Parameter | Typical Value/Finding for Chromone Derivatives | Significance |

|---|---|---|

| Simulation Time | 10 - 100 ns | Provides a sufficient timescale to assess the stability of the ligand-protein complex. acs.orgnih.gov |

| RMSD of Ligand | Stable values, often between 0.2 and 0.5 nm | Indicates the stability of the ligand's binding pose within the protein's active site. nih.gov |

| RMSF of Protein Residues | Minimal fluctuations in the binding site residues | Suggests that the protein maintains a stable conformation upon ligand binding. pusan.ac.krnih.gov |

Docking Studies and Virtual Screening for Drug Discovery Applications

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For chromone derivatives, docking studies are extensively used to identify potential biological targets and to elucidate binding modes. nih.govnih.gov These studies have explored the interaction of chromone derivatives with a variety of targets, including enzymes like Peroxiredoxins and HERA protein, which are relevant to antioxidant and anticancer activities, respectively. nih.gov The results of docking studies are often expressed as a binding energy or a docking score, with lower energy values indicating a more favorable binding interaction. nih.gov

Virtual screening is a powerful extension of molecular docking where large libraries of compounds are computationally screened against a target of interest to identify potential hits. nih.govbohrium.comresearchgate.netresearchgate.net This approach has been applied to libraries of chromone derivatives to discover novel inhibitors for various enzymes, such as those involved in breast cancer. nih.gov The identified hits from virtual screening can then be synthesized and subjected to experimental validation, significantly accelerating the drug discovery process. nih.gov

Table 3: Representative Docking Scores of Chromone Derivatives Against Various Protein Targets This table provides examples of docking scores obtained for chromone derivatives in different studies, highlighting their potential as inhibitors.

| Protein Target | Typical Docking Score (kcal/mol) for Chromone Derivatives | Potential Therapeutic Application |

|---|---|---|

| Peroxiredoxins (Antioxidant) | -5.9 to -7.4 | Antioxidant agents. nih.gov |

| HERA (Cytotoxic) | Higher than -6.7 (Doxorubicin) | Anticancer agents. nih.gov |

| Monoamine Oxidase (MAO) | Up to -10.4 | Antidepressant agents. tandfonline.com |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For chromone derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for specific biological activities, such as antioxidant and anticancer effects. nih.govnih.govresearchgate.net These models are built using a training set of compounds with known activities and are then validated using a test set. nih.govresearchgate.net

The models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By identifying the key descriptors that influence activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds. nih.gov This predictive capability is highly valuable in guiding the design of more potent and selective drug candidates. nih.gov

Table 4: Key Parameters in QSAR Models for Chromone Derivatives This table outlines the important statistical parameters used to evaluate the quality of QSAR models developed for chromone derivatives.

| Parameter | Typical Value for Chromone Derivative Models | Description |

|---|---|---|

| r² (Correlation Coefficient) | > 0.8 | Indicates a good correlation between the predicted and experimental activities for the training set. researchgate.net |

| q² or r²cv (Cross-validated r²) | > 0.7 | Measures the predictive ability of the model. researchgate.net |

| r²pred (Predictive r² for test set) | Often > 0.9 | Indicates the model's ability to predict the activity of external compounds. nih.govresearchgate.net |

Prediction of Adsorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of ADME (Adsorption, Distribution, Metabolism, and Excretion) properties is a critical step in drug development, as it helps to predict the pharmacokinetic profile of a compound. researchgate.netdntb.gov.uaresearchgate.net For chromone and carboxylic acid derivatives, various in silico tools are available to predict these properties. nih.govresearchgate.netnih.gov Web-based platforms like SwissADME are commonly used to calculate a range of physicochemical properties and to assess drug-likeness based on rules such as Lipinski's Rule of Five. nih.govnih.gov

These predictive models can estimate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. researchgate.net By identifying potential liabilities in the ADME profile early in the discovery process, medicinal chemists can prioritize compounds with more favorable pharmacokinetic characteristics for further development. researchgate.netdntb.gov.ua

Table 5: Predicted ADME Properties for Representative Chromone and Carboxylic Acid Derivatives This table shows typical ADME properties predicted using in silico methods, which are crucial for assessing the drug-like potential of a compound.

| Property | Typical Prediction for Drug-like Chromone/Carboxylic Acid Derivatives | Significance |

|---|---|---|

| Lipinski's Rule of Five | No more than one violation | Indicates good oral bioavailability. nih.gov |

| Gastrointestinal (GI) Absorption | High | Predicts good absorption from the gut. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Variable (Yes/No) | Indicates whether the compound can cross into the central nervous system. researchgate.net |

| Bioavailability Score | Typically > 0.17 | An overall score predicting the likelihood of a compound being orally bioavailable. nih.gov |

Applications and Translational Research of 4 Oxochroman 7 Carboxylic Acid

Potential as Pharmaceutical Leads or Drug Candidates

The 4-oxochroman scaffold is a privileged structure in medicinal chemistry, and the presence of a carboxylic acid group provides a handle for further chemical modifications, making 4-Oxochroman-7-carboxylic acid a valuable starting material in drug discovery. Although not typically a final drug product itself, its derivatives have shown a wide range of biological activities.

The core structure of chroman carboxylic acids has been explored for various therapeutic targets. For instance, derivatives of chroman-2-carboxylic acid have been synthesized and evaluated for their antioxidant properties. researchgate.net Specifically, a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides demonstrated potent inhibition of lipid peroxidation. researchgate.net Furthermore, the chroman skeleton is integral to the development of selective ROCK2 inhibitors, with compounds like (S)-6-methoxy-chroman-3-carboxylic acid amides showing high potency.

In the realm of antibacterial agents, the related 4-oxoquinoline-3-carboxylic acid scaffold is famous for the quinolone class of antibiotics. nih.govgoogle.com Research into 7-thio-substituted 4-oxoquinoline-3-carboxylic acids has led to the discovery of potent antibacterial agents. nih.gov While a different heterocyclic system, the principles of modifying the 7-position to enhance activity can be conceptually applied to the this compound framework for generating novel compound libraries.

Patents have been filed for various complex molecules that incorporate the broader 3-cephem-4-carboxylic acid and quinolinecarboxylic acid structures for use as antibacterial agents and for treating other diseases. google.comgoogle.com These patents underscore the pharmaceutical industry's interest in carboxylic acid-containing heterocyclic compounds for developing new medicines.

Below is a table summarizing the therapeutic areas where derivatives of chroman and related carboxylic acids have shown potential:

| Therapeutic Area | Compound Class/Derivative | Reported Biological Activity |

| Antioxidant | 7-Hydroxychroman-2-carboxylic acid N-alkyl amides | Inhibition of lipid peroxidation researchgate.net |

| Cardiovascular | (S)-6-methoxy-chroman-3-carboxylic acid amides | ROCK2 inhibition |

| Antibacterial | 7-thio-substituted 4-oxoquinoline-3-carboxylic acids | Antibacterial activity nih.gov |

| Infectious Diseases | 7-Acylamino-3-cephem-4-carboxylic acid derivatives | Antimicrobial activity google.com |

Role in Materials Science and Functional Molecule Design

In materials science, the design and synthesis of molecules with specific functional properties are crucial. Carboxylic acids are particularly useful in this regard due to their ability to form robust hydrogen bonds and coordinate with metal ions, leading to the formation of supramolecular assemblies and metal-organic frameworks (MOFs).

The this compound molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl and ether oxygens), making it a candidate for crystal engineering. The study of crystal structures of related compounds, such as 4-oxo-4H-chromene-3-carboxylic acid, reveals how these molecules can self-assemble through stacking interactions and hydrogen bonds to create three-dimensional networks.

While specific studies on the material applications of this compound are limited, the principles of using carboxylic acid-containing molecules for creating functional materials are well-established. For example, carboxylic acids are known to influence the crystal growth and physicochemical properties of minerals like aragonite, which has applications in various industries, including plastics, paints, and ceramics.

The chroman moiety can also be a part of larger systems used in functional dyes and pigments. The electronic properties of the chroman ring system can be tuned by derivatization, for which the carboxylic acid group at the 7-position serves as a convenient attachment point.

Applications in Agrochemicals or Other Industrial Sectors

The application of this compound in the agrochemical sector is not well-documented in publicly available literature. However, the broader class of carboxylic acids and their derivatives are known to have a role in this industry. Many herbicides, fungicides, and plant growth regulators contain a carboxylic acid functional group.

In other industrial sectors, carboxylic acids are used in the manufacturing of polymers, resins, and other specialty chemicals. google.com The this compound could potentially serve as a monomer or an additive in the synthesis of polyesters or polyamides with specific thermal or optical properties. The general industrial utility of carboxylic acids is vast, ranging from solvents and lubricants to precursors for fragrances and food additives.

Development of Analytical Probes or Reagents

Fluorescent probes are essential tools in biomedical research and diagnostics. The coumarin (B35378) scaffold, which is structurally related to the chromanone core of this compound, is a well-known fluorophore. Derivatives of coumarin carboxylic acids have been developed as fluorescent probes for various applications. For instance, 7-aminocoumarin-4-acetic acid has been used to detect peptidase activities.

The this compound itself is not inherently fluorescent in a way that is useful for most probing applications. However, it can be chemically modified to create fluorescent derivatives. The carboxylic acid group provides a reactive site for conjugation to other molecules, such as biomolecules or recognition elements for specific analytes. This would allow the development of targeted fluorescent probes where the chromanone moiety acts as the signaling unit.